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Compound of Interest

Compound Name: KRAS G12C inhibitor 38

Cat. No.: B12424091

This technical guide provides a comprehensive overview of the preclinical characterization of
the KRAS G12C inhibitor, compound (R)-38, also known as AMG 510 (Sotorasib). The
information presented is intended for researchers, scientists, and professionals involved in drug
development, offering detailed insights into the molecule's mechanism of action, potency,
pharmacokinetics, and in vivo efficacy.

In Vitro Characterization

Compound (R)-38 is a potent and selective covalent inhibitor of KRAS G12C. It targets the
mutant cysteine-12 residue, locking the protein in an inactive, GDP-bound state.[1][2] This
prevents downstream signaling through the MAPK pathway, thereby inhibiting tumor cell
proliferation.[3][4]

Quantitative In Vitro Data

The following table summarizes the key in vitro parameters for compound (R)-38.
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Parameter Value Species/System Reference
Atropisomer
Interconversion
_ >31 - [1]
Barrier (AG *#,
kcal/mol)
kinact/Kl (M-1s-1) 9900 * 1800 Mass Spectrometry [1]

) pH 7.4 Aqueous
5 mM GSH t1/2 (min) 200 [1]
Phosphate Buffer

Plasma Protein

Binding (fu)
Mouse 0.06 0.25 uM, UC [1]
Rat 0.05 0.25 uM, UC [1]
Dog 0.17 0.25 uM, UC [1]
Human 0.09 0.25 uM, UC [1]

fu: fraction unbound; UC: ultracentrifugation; GSH: Glutathione

Experimental Protocols

1.2.1. Determination of Atropisomer Interconversion Barrier: The rotational stability of the
atropisomers was assessed using nuclear magnetic resonance (NMR). Kinetic data from NMR
experiments were used to determine the Gibbs free energy of activation (AG *) for the
interconversion.[1]

1.2.2. Covalent Inactivation Kinetics (kinact/Kl): The second-order rate constant for covalent
modification of KRAS G12C was determined using mass spectrometry. The time-course of
relative percent bound of the inhibitor was measured at various inhibitor concentrations to
calculate kinact/KI.[1]

1.2.3. Glutathione (GSH) Stability Assay: The stability of the compound in the presence of a
physiological nucleophile was assessed by measuring its half-life (t1/2) in a 5 mM GSH solution
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in pH 7.4 aqueous phosphate buffer at 37°C. The depletion of the parent compound was
monitored by mass spectrometry.[1]

1.2.4. Plasma Protein Binding: The fraction of unbound drug in plasma from different species
was determined at a concentration of 0.25 puM using ultracentrifugation.[1]

Pharmacokinetic Characterization

Pharmacokinetic studies were conducted in multiple species to evaluate the oral bioavailability
and other key parameters of compound (R)-38.

Juantitative Pl Kineti

] . CL (L h-1 Vss Referenc
Species Dosing t1/2 (h) F (%)
kg-1) (LIkg)
1 mg/kg IV,
Rat 10 mg/kg 3.4 2.0 0.5 28 [1]
PO
1 mg/kg 1V,
Dog 10 mg/kg 2.2 0.73 0.4 34 [1]
PO

CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; F: Oral Bioavailability;
IV: Intravenous; PO: Oral

Experimental Protocols

2.2.1. In Vivo Pharmacokinetic Studies: Compound (R)-38 was administered to Sprague-
Dawley rats and Beagle dogs via both intravenous and oral routes. For rats, the intravenous
vehicle was DMSO, and the oral vehicle was 1% Tween 80, 2% HPMC in water. For dogs, the
intravenous vehicle was 10% DMAC, 10% EtOH, 30% propylene glycol in water, and the oral
vehicle was 1% Tween 80, 2% HPMC in water. Plasma concentrations of the compound were
measured at various time points to determine the pharmacokinetic parameters.[1]

In Vivo Efficacy
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The anti-tumor activity of compound (R)-38 was evaluated in a xenograft model of human
pancreatic cancer.

o Vo Effi

Model Treatment Outcome p-value Reference
MIA PaCa-2 T2 Dose-dependent
(R)-38 (Oral, QD) _ < 0.0001 [5]
Xenograft tumor regression
QD: Once daily

Experimental Protocols

3.2.1. Xenograft Tumor Model: MIA PaCa-2 T2 human pancreatic tumor xenografts were
established in nude mice. Once the tumors reached a certain volume, the mice were treated
with compound (R)-38 orally once daily. Tumor volumes were measured over time to assess
the anti-tumor efficacy. Statistical analysis was performed using Dunnett's post-hoc analysis
and paired T-tests.[5]

Signaling Pathways and Experimental Workflows
KRAS G12C Signaling Pathway and Inhibition
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Caption: Mechanism of KRAS G12C signaling and inhibition by Compound 38.
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Preclinical Characterization Workflow
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Caption: General workflow for preclinical characterization of a covalent inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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